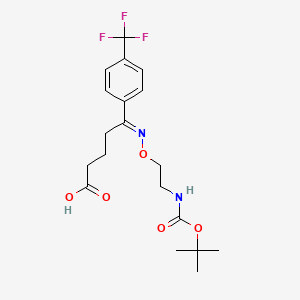

N-Boc Fluvoxamine Acid

Description

Structure

3D Structure

Properties

CAS No. |

1159977-14-6 |

|---|---|

Molecular Formula |

C19H25F3N2O5 |

Molecular Weight |

418.4 g/mol |

IUPAC Name |

5-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxyimino]-5-[4-(trifluoromethyl)phenyl]pentanoic acid |

InChI |

InChI=1S/C19H25F3N2O5/c1-18(2,3)29-17(27)23-11-12-28-24-15(5-4-6-16(25)26)13-7-9-14(10-8-13)19(20,21)22/h7-10H,4-6,11-12H2,1-3H3,(H,23,27)(H,25,26) |

InChI Key |

JACBIZCIQLDEBU-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)NCCON=C(CCCC(=O)O)C1=CC=C(C=C1)C(F)(F)F |

Canonical SMILES |

CC(C)(C)OC(=O)NCCON=C(CCCC(=O)O)C1=CC=C(C=C1)C(F)(F)F |

Synonyms |

(E)-δ-[(2-tert-Butyloxycarbonylaminoethoxy)imino]-4-(trifluoromethyl)benzenepentanoic Acid; |

Origin of Product |

United States |

Structural Context Within Fluvoxamine and Analog Synthesis

N-Boc Fluvoxamine (B1237835) Acid, chemically known as (5E)-5-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxyimino]-5-[4-(trifluoromethyl)phenyl]pentanoic acid, is classified as a Fluvoxamine impurity. clearsynth.com This classification highlights its close structural relationship to Fluvoxamine and its formation during the manufacturing process. chemicea.com The synthesis of Fluvoxamine maleate (B1232345) involves several steps, starting from materials like p-trifluoromethylbenzoic acid or 5-methoxy-1-(4-trifluoromethylphenyl) pentanone. google.comgoogle.com During these complex synthetic pathways, side reactions or incomplete reactions can lead to the formation of process impurities, including N-Boc Fluvoxamine Acid. chemicea.com

The presence of the Boc group on the amino functionality of the ethoxyimino side chain is a deliberate modification used in synthetic strategies. This protecting group is instrumental in preventing the amine from undergoing unwanted reactions during the synthesis of the parent drug or its analogs. ontosight.ainumberanalytics.com Once the desired molecular framework is assembled, the Boc group can be removed to yield the final product. Therefore, this compound serves as a key intermediate, allowing for controlled and efficient synthesis.

In the broader context of drug development and quality control, understanding and characterizing such impurities is critical. Regulatory bodies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) have stringent guidelines for impurity profiling. chemicea.com Consequently, compounds like this compound are synthesized and used as reference standards for analytical method development and validation, ensuring the purity and quality of the final pharmaceutical product. clearsynth.comsynzeal.com

Principles of N Protection with Tert Butoxycarbonyl Boc Groups in Organic Synthesis

The tert-Butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, particularly in peptide synthesis and the creation of complex molecules like pharmaceuticals. numberanalytics.comjk-sci.com Its popularity stems from its stability under a variety of reaction conditions and the ease with which it can be introduced and removed. ontosight.ai

Introduction of the Boc Group:

The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. numberanalytics.comjk-sci.com The nucleophilic amine attacks one of the carbonyl carbons of Boc₂O, leading to the formation of a carbamate (B1207046). This process effectively "masks" the reactivity of the amine. numberanalytics.com

Stability and Deprotection:

The resulting N-Boc protected amine is stable to basic and nucleophilic conditions, as well as catalytic reduction. This stability allows chemists to perform various chemical transformations on other parts of the molecule without affecting the protected amine. ontosight.ai

When the protection is no longer needed, the Boc group is readily cleaved under acidic conditions, most commonly using trifluoroacetic acid (TFA). jk-sci.com The mechanism involves protonation of the protected amine, which triggers the fragmentation of the Boc group into a stable tert-butyl cation and carbamic acid. The carbamic acid then decarboxylates to regenerate the free amine. jk-sci.com The mild conditions required for both protection and deprotection make the Boc group a versatile tool in multi-step organic synthesis. ontosight.ai

| Reaction | Reagents | Product |

| Protection | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., Triethylamine) | N-Boc Protected Amine |

| Deprotection | Strong Acid (e.g., Trifluoroacetic Acid) | Primary or Secondary Amine |

Overview of Research Domains Intersecting with N Boc Fluvoxamine Acid Studies

Retrosynthetic Strategies for this compound

A retrosynthetic analysis of this compound reveals key disconnection points for its synthesis. The primary disconnection is at the carbamate (B1207046) group, separating the N-Boc protecting group from the fluvoxamine core. This suggests a synthetic route where fluvoxamine or a suitable precursor is reacted with a Boc-donating reagent. Another logical disconnection is at the oxime ether linkage, which is a characteristic feature of fluvoxamine. This points to a strategy involving the condensation of a ketone precursor with an aminooxy-containing fragment.

Further disconnection of the fluvoxamine backbone itself would lead to simpler starting materials. For instance, the bond between the pentanone moiety and the trifluoromethylphenyl group can be broken, suggesting a Friedel-Crafts acylation or a similar carbon-carbon bond-forming reaction. The ether linkage in the pentyl chain can also be disconnected, leading to a precursor with a leaving group and an alcohol.

Direct Synthesis Routes for the this compound Scaffold

The direct synthesis of this compound involves a sequence of reactions to construct the core structure and introduce the protecting group.

Key Precursors and Starting Materials

The synthesis of fluvoxamine and its derivatives typically starts from key precursors that are commercially available or can be synthesized. One of the main precursors is 5-methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one. google.com This ketone can be prepared through various methods, including the reaction of 4-(trifluoromethyl)benzoyl chloride with a suitable organometallic reagent derived from 1-bromo-4-methoxybutane. Another approach involves the use of p-trifluoromethylbenzoic acid, which is converted to a Weinreb amide and then reacted with a Grignard reagent derived from 4-methoxybutyl halide. google.com

Another crucial precursor is a protected 2-aminoethoxyamine derivative. For the synthesis of this compound, this would ideally be N-Boc-2-aminoethoxyamine. However, a common route involves using 2-chloroethylamine (B1212225) hydrochloride, which is later protected. google.com

| Precursor | Role in Synthesis |

| 5-methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one | Provides the core ketone structure for oxime formation. |

| 2-chloroethylamine hydrochloride | Source of the aminoethyl group for the oxime ether linkage. google.com |

| Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | The most common reagent for introducing the Boc protecting group. fishersci.co.ukwikipedia.org |

| Hydroxylamine (B1172632) hydrochloride | Used to form the oxime from the ketone precursor. google.com |

Formation of the Oxime Ether Linkage

A critical step in the synthesis of fluvoxamine and its derivatives is the formation of the oxime ether linkage. This is typically achieved through a two-step process. First, the ketone precursor, 5-methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one, is reacted with hydroxylamine hydrochloride in the presence of a base to form the corresponding oxime, 5-methoxy-4'-trifluoromethylvalerophenone oxime. google.com

The subsequent step involves the alkylation of the oxime with a suitable aminoethyl derivative. In the synthesis of fluvoxamine itself, this is often done by reacting the oxime with 2-chloroethylamine hydrochloride in the presence of a strong base like potassium hydroxide (B78521) in a solvent such as dimethylformamide or toluene (B28343) with a phase-transfer catalyst. google.comgoogle.com This reaction forms the oxime ether linkage. The reaction conditions, such as temperature and reaction time, can be optimized to improve the yield and purity of the product. google.com The (E)-isomer is the desired geometric isomer for fluvoxamine.

More modern and greener methods for oxime ether synthesis are also being developed, such as visible-light-promoted O-H functionalization of oximes with diazo esters, which proceeds under mild, catalyst-free conditions. sci-hub.se

Introduction of the Boc Protecting Group

The final key step in the synthesis of this compound is the introduction of the tert-butyloxycarbonyl (Boc) protecting group onto the primary amine of the fluvoxamine scaffold. The Boc group is widely used in organic synthesis to protect amines due to its stability under many reaction conditions and its ease of removal under acidic conditions. numberanalytics.comwikipedia.org

The most common and efficient method for the N-Boc protection of amines is the reaction with di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride. fishersci.co.ukwikipedia.org This reaction is typically carried out in the presence of a base to neutralize the acidic byproduct.

The reaction conditions are generally mild and can be adapted to the substrate. Common bases include sodium bicarbonate, triethylamine (B128534), or 4-dimethylaminopyridine (B28879) (DMAP), which can also act as a catalyst. wikipedia.orgresearchgate.net The choice of solvent can vary, with common options being water, tetrahydrofuran (B95107) (THF), acetonitrile, or dichloromethane (B109758). fishersci.co.uk The reaction is often performed at room temperature and typically proceeds with high yield. fishersci.co.uk

| Reagent/Condition | Role in Boc Protection |

| Di-tert-butyl dicarbonate (Boc₂O) | The source of the Boc group. fishersci.co.ukwikipedia.org |

| Base (e.g., NaHCO₃, Et₃N, DMAP) | Neutralizes acidic byproducts and can catalyze the reaction. wikipedia.orgresearchgate.net |

| Solvent (e.g., THF, CH₂Cl₂, H₂O) | Provides the reaction medium. fishersci.co.uk |

| Room Temperature | Typical reaction temperature for high efficiency. fishersci.co.uk |

While Boc₂O is the most prevalent reagent for Boc protection, other alternative Boc-donating reagents exist, although they are less commonly used for simple amine protection. These might be employed in specific situations where Boc₂O is not suitable. However, for the synthesis of this compound, Boc₂O remains the reagent of choice due to its high efficiency and mild reaction conditions.

In some synthetic strategies, a tandem approach can be employed where reductive amination is followed by N-Boc protection in a one-pot procedure. nih.gov For instance, an aldehyde and a primary amine can be reacted in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) and Boc₂O to directly yield the N-Boc protected secondary amine. nih.gov While not directly applicable to the final step of this compound synthesis from fluvoxamine, this highlights the versatility of Boc protection in multi-step syntheses.

Chemo- and Regioselectivity in Boc Protection

The protection of the primary amine in the fluvoxamine precursor is a critical step in the synthesis of this compound. The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability under various conditions and its facile removal under acidic conditions. thieme-connect.comthieme-connect.com Achieving chemo- and regioselectivity is paramount, especially when other reactive functional groups are present in the molecule.

The primary challenge in the Boc protection of the fluvoxamine precursor lies in selectively acylating the primary amino group without affecting other potentially reactive sites. Methodologies for N-tert-butoxycarbonylation often involve the use of di-tert-butyl dicarbonate ((Boc)₂O). organic-chemistry.org To enhance selectivity, various catalytic systems have been developed. These systems aim to activate the (Boc)₂O and/or increase the nucleophilicity of the target amine, thereby facilitating the reaction under mild conditions and minimizing side reactions. organic-chemistry.org

Research has shown that the choice of catalyst and reaction conditions can significantly influence the outcome. For instance, the use of certain catalysts can prevent the formation of common side products such as isocyanates and urea (B33335) derivatives. thieme-connect.com The inherent structure of the fluvoxamine precursor, with its primary amine, offers a degree of natural selectivity for N-acylation over other potential reactions. However, careful control of stoichiometry and reaction parameters is essential to ensure high yields of the desired mono-N-Boc protected product.

Functionalization of the Pentanoic Acid Moiety

The pentanoic acid moiety of this compound presents opportunities for further chemical modification. This functionalization can be a key step in creating derivatives with altered properties or for attaching the molecule to other chemical entities. The carboxylic acid group can undergo a variety of transformations, including esterification, amidation, and reduction.

For instance, the synthesis of various ester or amide derivatives can be achieved by reacting the carboxylic acid with a range of alcohols or amines using standard coupling agents. These modifications can influence the molecule's solubility, and other physicochemical properties.

Furthermore, the pentanoic acid chain itself can be a target for functionalization, although this is less common in the direct synthesis of this compound. Strategies could involve the introduction of substituents along the carbon chain, potentially impacting the molecule's conformation and biological interactions. However, such modifications would typically be incorporated into the synthesis at an earlier stage, prior to the formation of the pentanoic acid chain.

Catalytic Approaches in this compound Synthesis

The development of efficient catalytic methods for the N-butoxycarbonylation step is a significant area of research, driven by the principles of green chemistry and the need for high-yielding, selective, and environmentally benign processes.

Ionic Liquid Catalysis for N-Butoxycarbonylation

Ionic liquids (ILs) have emerged as promising catalysts and reaction media for a variety of organic transformations, including the N-Boc protection of amines. rsc.orgrsc.org Their unique properties, such as low vapor pressure, thermal stability, and tunable solvent properties, make them attractive alternatives to traditional volatile organic solvents. In the context of N-butoxycarbonylation, certain ionic liquids can act as catalysts, promoting the reaction between the amine and (Boc)₂O. rsc.org

For example, Brønsted acidic ionic liquids have been shown to be effective catalysts for this transformation, often allowing the reaction to proceed at room temperature under neat (solvent-free) conditions with excellent yields and short reaction times. rsc.org The catalytic role of the ionic liquid is believed to involve the activation of (Boc)₂O, making it more susceptible to nucleophilic attack by the amine. academie-sciences.fr A significant advantage of using ionic liquids is their potential for recyclability, which can reduce waste and lower process costs. rsc.orgacademie-sciences.fr

| Catalyst Type | Conditions | Key Advantages |

| Dicationic Ionic Liquid | Solvent-free, mild | High yields, easy product separation |

| Brønsted Acidic Ionic Liquid | Room temperature, neat | Excellent yields, short reaction times, recyclable |

| 1-Alkyl-3-methylimidazolium based IL | - | Excellent chemoselectivity |

Solvent-Catalyzed N-Protection Strategies (e.g., Hexafluoroisopropanol)

Hexafluoroisopropanol (HFIP) has been identified as a highly effective organocatalyst and solvent for the N-Boc protection of a wide range of amines. thieme-connect.comorganic-chemistry.orgresearchgate.net HFIP is a polar, highly ionizing solvent with a strong ability to form hydrogen bonds, which is believed to be key to its catalytic activity. thieme-connect.com

In the presence of HFIP, the N-butoxycarbonylation of amines with (Boc)₂O proceeds rapidly at room temperature, often within minutes, to give excellent yields of the corresponding N-Boc derivatives. organic-chemistry.org This method is noted for its high chemoselectivity, avoiding common side reactions such as the formation of isocyanates, ureas, and N,N-di-Boc products. thieme-connect.comorganic-chemistry.org The ability to recover and reuse HFIP by simple distillation adds to the environmental and economic benefits of this approach. organic-chemistry.org

| Catalyst/Solvent | Reaction Time | Yield | Key Features |

| Hexafluoroisopropanol (HFIP) | 5-30 minutes | Up to 99% | Acts as both solvent and catalyst, recyclable, high chemoselectivity |

Heterogeneous Catalysis in Amine Protection

Heterogeneous catalysts offer significant advantages in organic synthesis, primarily due to their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling. derpharmachemica.com In the context of N-Boc protection, various solid-supported catalysts have been investigated.

Amberlite-IR 120, a strongly acidic ion-exchange resin, has been demonstrated to be an efficient heterogeneous catalyst for the N-tert-butoxycarbonylation of amines under solvent-free conditions at room temperature. derpharmachemica.com The reaction proceeds rapidly, often within minutes, affording high yields of the N-Boc products. derpharmachemica.com Other heterogeneous catalysts, such as silica (B1680970) gel-supported sodium hydrogen sulfate (B86663) and HY-Zeolite, have also been employed for the selective removal of the N-Boc group, highlighting the versatility of solid catalysts in both protection and deprotection steps. acsgcipr.org Mesoporous materials like SBA-15 have also been shown to be effective catalysts for N-Boc protection, offering a large surface area and ordered structure that contributes to their high activity and stability.

| Catalyst | Conditions | Reaction Time | Yield | Advantages |

| Amberlite-IR 120 | Room temp, solvent-free | 1-3 minutes | Good to excellent | Easy separation, recyclable |

| Mesoporous SBA-15 | Room temp, solvent-free | Short | 95-99% | High activity, stable, recyclable |

Stereochemical Control and Isomer Selectivity in Synthetic Pathways

While fluvoxamine itself is not a chiral molecule, the geometry of the oxime double bond introduces the possibility of (E) and (Z) isomers. nih.govmostwiedzy.pl The clinically effective form of fluvoxamine is the (E)-isomer. nih.gov Therefore, controlling the stereochemistry of the oxime formation is a critical aspect of the synthesis to ensure the desired isomer is produced in high purity.

The formation of the oxime from the corresponding ketone precursor, 5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one, with hydroxylamine can lead to a mixture of (E) and (Z) isomers. google.comgoogle.com Reaction conditions, such as temperature and the choice of base, can influence the ratio of these isomers. google.comgoogle.com For example, carrying out the oximation reaction at a controlled temperature of 45-50°C has been shown to favor the formation of the desired (E)-isomer, achieving a ratio of up to 98% (E)-isomer to 2% (Z)-isomer. google.com

Furthermore, the (Z)-isomer can be generated from the (E)-isomer through photoisomerization upon exposure to UV light. nih.govnih.gov This highlights the importance of controlling light exposure during the synthesis and storage of fluvoxamine and its derivatives to maintain isomeric purity. The separation of the (E) and (Z) isomers can be challenging, making stereoselective synthesis the preferred approach. The subsequent N-Boc protection of the amino group does not typically affect the stereochemistry of the existing oxime double bond.

Strategies for (E)-Isomer Predominance

A critical step in the synthesis is the reaction of 5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one with hydroxylamine hydrochloride to form the corresponding oxime intermediate. This reaction can produce both (E) and (Z) stereoisomers. However, process chemistry has been developed to heavily favor the formation of the therapeutically relevant (E)-isomer.

Key to achieving this predominance is the careful control of reaction temperature. Research has demonstrated that maintaining the reaction temperature between 45-50°C is optimal. google.comgoogle.com This specific temperature range facilitates the desired kinetic pathway, leading to a product mixture with a high diastereomeric ratio, often achieving a 95:5 or even 98:2 ratio of the (E)-isomer to the (Z)-isomer. google.com The choice of base and solvent system, such as using sodium carbonate in methanol (B129727), also plays a significant role in guiding the stereochemical outcome of the oximation reaction. google.com

Table 1: Reaction Conditions for (E)-Isomer Predominance in Oxime Formation

| Parameter | Condition | Outcome | Source |

| Starting Material | 5-methoxy-1-(4-trifluoromethylphenyl)pentan-1one | - | google.com |

| Reagent | Hydroxylamine hydrochloride | Formation of Oxime | google.com |

| Base | Sodium Carbonate | Neutralizes HCl byproduct | google.com |

| Solvent | Methanol | Solubilizes reactants | google.com |

| Temperature | 45-50°C | Favors (E)-isomer formation | google.comgoogle.com |

| Reaction Time | 8-10 hours | Drives reaction to completion | google.com |

| Resulting Ratio | >95% (E)-isomer | High stereoselectivity | google.com |

Isolation and Enrichment of Specific Stereoisomers

Following the oximation reaction, the desired (E)-isomer must be isolated from the reaction mixture, which contains the unreacted starting materials, inorganic salts, and the undesired (Z)-isomer. The initial purification step often involves simple filtration to remove inorganic matter after cooling the reaction mixture. google.com

Subsequent enrichment of the (E)-isomer is typically achieved through recrystallization. The crude oxime product can be recrystallized from a suitable solvent, such as hexane, to yield the (E)-isomer as a clear, crystalline solid. google.com This process takes advantage of the different solubility profiles of the two isomers, allowing for the selective crystallization of the less soluble (E)-form, leaving the (Z)-isomer in the mother liquor.

Optimization of Reaction Conditions for Yield and Purity

Optimizing the entire synthetic sequence is essential for maximizing the final yield and ensuring the high purity of this compound. This involves fine-tuning the conditions for each distinct chemical transformation.

The formation of the N-Boc group is typically the final step, protecting the primary amine. This is generally accomplished by reacting the amine precursor with di-tert-butyl dicarbonate (Boc₂O). organic-chemistry.orgorgsyn.org The reaction is performed in the presence of a base to neutralize the acidic byproduct. The choice of solvent and base is critical; for instance, using sodium hydroxide in a dioxane-water mixture or potassium carbonate in dimethylformamide are common procedures for Boc protection. orgsyn.org The reaction is often run at ambient or slightly cooled temperatures to ensure selectivity and prevent side reactions. orgsyn.org

For the alkylation step, where the oxime is reacted with an aminoethyl group source (like 2-chloroethylamine hydrochloride), the temperature is a key variable. Performing this reaction at 40-45°C has been identified as an improvement over lower temperatures, as it ensures the reaction proceeds to completion without forming significant impurities that might arise at higher temperatures. google.comgoogle.com The use of a phase-transfer catalyst like PEG-400 can facilitate the reaction between the different phases. google.com

Purification of the final product and intermediates is crucial. Beyond the recrystallization of the oxime, the final fluvoxamine base is often subjected to extraction and washing steps to remove impurities before the Boc-protection step. google.com Avoiding more complex purification methods like chromatography is a key objective in creating an industrially viable process. google.com

Table 2: Optimized Conditions for Key Synthetic Steps

| Synthetic Step | Reagents | Solvent | Temperature | Key Optimization Goal | Source |

| Oximation | Ketone, NH₂OH·HCl, Na₂CO₃ | Methanol | 45-50°C | Maximize (E)-isomer ratio (>95%) | google.comgoogle.com |

| Alkylation | (E)-Oxime, 2-chloroethylamine·HCl, KOH | Toluene, PEG-400 | 40-45°C | Drive reaction to completion, minimize byproducts | google.comgoogle.com |

| Boc-Protection | Amine precursor, (Boc)₂O, Base | Dioxane/Water or DMF | 0°C to Room Temp | Achieve high-yield protection without side reactions | orgsyn.orgorgsyn.org |

Scalability Considerations for this compound Synthesis

Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces several critical considerations. The primary goals are to ensure the process is cost-effective, safe, environmentally sustainable, and reproducible on a large scale.

A significant aspect of scalability is the avoidance of hazardous reagents and complex purification techniques. For example, developing synthetic routes that avoid toxic reagents or harsh conditions is a key consideration. rsc.org Similarly, processes that rely on chromatographic purification are often disfavored for large-scale production due to high solvent consumption and cost. google.com The described synthesis, which relies on extraction and recrystallization, is more amenable to industrial application. google.comgoogle.com

Furthermore, maintaining strict control over reaction parameters like temperature is even more critical at scale. Small deviations can lead to changes in impurity profiles and lower yields, making robust process control essential for consistent production of high-purity this compound. google.com The selection of reagents that are readily available and affordable is another cornerstone of a scalable synthesis.

Deprotection Chemistry of the Boc Group

The removal of the Boc protecting group is a critical step in many synthetic pathways to unmask the amine functionality for subsequent reactions. This process is most commonly achieved under acidic conditions. wikipedia.org

The acid-catalyzed deprotection of a Boc-protected amine, such as in this compound, proceeds through a well-established mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the carbamate. acsgcipr.orgcommonorganicchemistry.com This is followed by the fragmentation of the protonated intermediate, leading to the formation of a carbamic acid, carbon dioxide, and a stable tert-butyl cation. acsgcipr.orgcommonorganicchemistry.com The carbamic acid is unstable and readily decarboxylates to yield the free amine. commonorganicchemistry.com

Protonation: The lone pair of electrons on the carbonyl oxygen of the Boc group attacks a proton from the acid catalyst.

Fragmentation: The protonated carbamate is unstable and fragments, leading to the loss of the tert-butyl cation and the formation of a carbamic acid intermediate. commonorganicchemistry.com

Decarboxylation: The carbamic acid intermediate spontaneously decomposes, releasing carbon dioxide and the deprotected primary amine. commonorganicchemistry.com

Commonly employed acids for this transformation include strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM), or hydrogen chloride (HCl) in methanol or dioxane. wikipedia.org The choice of acid and solvent can be critical, and milder conditions using reagents like oxalyl chloride in methanol have also been developed to avoid unwanted side reactions, particularly with sensitive substrates. rsc.org Studies have shown that the rate of Boc deprotection can exhibit a second-order dependence on the acid concentration. acs.org

Table 1: Common Reagents for Acid-Mediated Boc Deprotection

| Reagent | Solvent | Conditions | Reference |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | wikipedia.org |

| Hydrogen Chloride (HCl) | Methanol, Dioxane, Ethyl Acetate | Room Temperature | wikipedia.orgrsc.org |

| Phosphoric Acid (H₃PO₄) | - | - | mdpi.com |

| Sulfuric Acid (H₂SO₄) | Toluene | - | acsgcipr.org |

| Methanesulfonic Acid (MeSO₃H) | Methanol | - | acsgcipr.org |

| p-Toluenesulfonic Acid (pTSA) | Deep Eutectic Solvent | Room Temperature | mdpi.com |

A potential complication during the acid-mediated deprotection of the Boc group is the formation of the highly reactive tert-butyl cation. acsgcipr.orgbzchemicals.com This electrophilic species can alkylate nucleophilic sites within the substrate or product molecule, leading to the formation of undesirable byproducts. acsgcipr.org Functional groups that are particularly susceptible to alkylation by the tert-butyl cation include thiols, electron-rich aromatic rings, amidines, and guanidines. acsgcipr.org

To mitigate this issue, scavengers are often added to the reaction mixture. Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the substrate or product. sigmaaldrich.com They effectively "trap" the cation, preventing it from participating in side reactions. sigmaaldrich.com Common scavengers include anisole, thioanisole, thiophenol, and water. wikipedia.orgsigmaaldrich.com The choice of scavenger depends on the specific substrate and reaction conditions.

In the synthesis of complex molecules that contain multiple functional groups, it is often necessary to protect and deprotect them selectively. organic-chemistry.org This is achieved through an orthogonal protection strategy, where different protecting groups are chosen that can be removed under distinct reaction conditions without affecting each other. numberanalytics.comfiveable.me

The Boc group is a key component in many orthogonal protection schemes due to its acid lability. organic-chemistry.orgorganic-chemistry.org It can be used in conjunction with other protecting groups that are stable to acidic conditions but can be cleaved by other means. numberanalytics.com A classic example is the use of the Boc group for amine protection alongside the fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile. organic-chemistry.orgorganic-chemistry.orgiris-biotech.de This allows for the selective deprotection of either the Boc-protected amine with acid or the Fmoc-protected amine with a base, leaving the other protecting group intact. organic-chemistry.org This strategy provides precise control over the sequence of reactions in a multi-step synthesis. fiveable.me

Another common orthogonal partner for the Boc group is the benzyloxycarbonyl (Cbz or Z) group, which is typically removed by catalytic hydrogenation. This combination allows for the selective deprotection of the Boc group under acidic conditions while the Cbz group remains, or vice versa.

Table 2: Examples of Orthogonal Protecting Groups for Amines

| Protecting Group | Cleavage Condition | Orthogonal to Boc | Reference |

| Fluorenylmethyloxycarbonyl (Fmoc) | Basic (e.g., piperidine) | Yes | organic-chemistry.orgorganic-chemistry.orgiris-biotech.de |

| Benzyloxycarbonyl (Cbz or Z) | Catalytic Hydrogenation | Yes | |

| Allyloxycarbonyl (Alloc) | Pd(0) catalysis | Yes | fiveable.me |

Role of Scavengers in Deprotection Processes

Derivatization Reactions of the Carboxylic Acid Functionality

The carboxylic acid group of this compound is another key site for chemical modification, allowing for the synthesis of a variety of derivatives through esterification and amide bond formation.

Esterification of the carboxylic acid can be achieved through various methods. A recently developed approach involves the use of Katritzky salts derived from primary amines, which can then react with carboxylic acids to form esters. rsc.orgchemrxiv.org This method has been shown to be quite general, tolerating a range of functional groups, including Boc protecting groups. rsc.orgchemrxiv.org

The formation of an amide bond from the carboxylic acid of this compound is a fundamental transformation. This is typically achieved by first activating the carboxylic acid, followed by the nucleophilic attack of an amine. researchgate.net Common methods for activating the carboxylic acid include conversion to an acid chloride or the use of coupling reagents. researchgate.net

A widely used class of coupling reagents are carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC). researchgate.net These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate in situ, which is then readily attacked by the amine to form the desired amide bond. researchgate.net The use of such coupling reagents is often preferred as it proceeds under mild conditions, which is crucial for substrates containing sensitive functional groups like the Boc protecting group.

Acyl Azide (B81097) Formation (e.g., using cyanuric chloride or other reagents)

The carboxylic acid moiety of this compound is a key site for chemical transformation, particularly for the formation of acyl azides. This transformation is a critical step for accessing other functional groups via the Curtius rearrangement. nih.govnih.gov Acyl azides are typically generated from carboxylic acids through various methods. wikipedia.org

One effective method involves the use of cyanuric chloride (TCT) as a reagent to activate the carboxylic acid for subsequent reaction with an azide source, such as sodium azide. researchgate.netscientificlabs.co.uk This approach is noted for its mild and efficient conditions. researchgate.net Another widely employed, one-pot procedure utilizes diphenylphosphoryl azide (DPPA). nih.govwikipedia.orgthieme-connect.com In this method, DPPA reacts directly with the carboxylic acid, often in the presence of a base like triethylamine (Et₃N), to form an acyl azide intermediate. nih.govnih.gov

This acyl azide is generally not isolated but is allowed to undergo thermal decomposition in a process known as the Curtius rearrangement. nih.govnih.gov The rearrangement results in the formation of an isocyanate with the loss of nitrogen gas. nih.govwikipedia.org The resulting isocyanate is a versatile intermediate that can be trapped by various nucleophiles. For instance, reaction with tert-butanol (B103910) (t-BuOH) can yield a Boc-protected amine, while reactions with other alcohols or amines can produce carbamates or ureas, respectively. nih.govnih.gov

Alternative reagents for converting carboxylic acids to acyl azides include activating the acid with oxalyl chloride or thionyl chloride, followed by the addition of sodium azide or trimethylsilyl (B98337) azide. nih.gov These methods provide reliable pathways to the key acyl azide intermediate, which is pivotal for further synthetic modifications. nih.gov

Table 1: Reagents for Acyl Azide Formation from this compound

| Reagent System | Description | Typical Conditions | Intermediate/Product |

|---|---|---|---|

| Cyanuric Chloride / Sodium Azide | A mild and efficient method for generating acyl azides from carboxylic acids. researchgate.netscientificlabs.co.uk | Acetonitrile, room temperature | Acyl azide |

| Diphenylphosphoryl Azide (DPPA) | A common one-pot method for direct conversion of carboxylic acids to isocyanates via an acyl azide intermediate. nih.govthieme-connect.com | Triethylamine (Et₃N), inert solvent (e.g., Toluene, THF), heat | Isocyanate (via Curtius rearrangement) |

| Oxalyl Chloride / Sodium Azide | A two-step, one-pot procedure involving activation of the acid to an acyl chloride, followed by azide displacement. nih.gov | Catalytic DMF, inert solvent | Acyl azide |

| Thionyl Chloride / Sodium Azide | Similar to the oxalyl chloride method, providing another route to the acyl chloride intermediate. nih.gov | Inert solvent | Acyl azide |

Reactions Involving the Oxime Ether Linkage

The oxime ether linkage is a defining feature of the fluvoxamine structure and exhibits characteristic reactivity. This functional group is generally stable under many synthetic conditions, including those for amide coupling and esterification. rsc.orgresearchgate.net

The stability of the oxime ether is pH-dependent. It is known to be robust and resistant to hydrolysis at neutral pH. nih.gov However, under strongly acidic conditions, the C=N bond of the oxime ether is susceptible to hydrolysis. nih.gov This stability profile allows for selective manipulation of other functional groups in the molecule, such as the acid-labile N-Boc protecting group, without affecting the oxime ether. organic-chemistry.orgwikipedia.org

Transformations and Stability of the Trifluoromethylphenyl Moiety

The 4-(trifluoromethyl)phenyl group is a highly stable moiety within the this compound structure. The trifluoromethyl (CF₃) group is known for its exceptional chemical and thermal stability, which is attributed to the strength of the carbon-fluorine bonds. acs.orgntu.edu.sg

This group is generally unreactive and acts as a stable substituent under a wide range of synthetic conditions. ontosight.ai Its primary influence on the molecule's reactivity is electronic; the CF₃ group is strongly electron-withdrawing, which can affect the properties of the attached phenyl ring. acs.orgresearchgate.net Due to its inertness, the trifluoromethyl group is often employed in medicinal chemistry to enhance properties like metabolic stability and lipophilicity without participating in chemical reactions. ontosight.ai In the context of this compound, the trifluoromethylphenyl moiety does not typically undergo transformations during reactions involving the carboxylic acid or the N-Boc group. It serves as a stable anchor, providing both steric bulk and specific electronic characteristics to the molecule. ntu.edu.sgresearchgate.net

Thermal and Chemical Stability Studies of this compound

The core fluvoxamine structure can undergo degradation when exposed to heat, light, or significant pH changes over time. chemicea.com Thermal stability studies on fluvoxamine maleate (B1232345) (FLM), the parent drug, provide insight into the thermal behavior of the core structure. Using non-isothermal kinetic methods like differential scanning calorimetry (DSC), the activation energy (Ea) for the thermal decomposition of pure FLM has been calculated. researchgate.netnih.gov These studies indicate that the drug is more thermally stable in its pure form than when in a mixture with certain excipients like lactose, with which it can undergo Maillard-type reactions. researchgate.nettbzmed.ac.ir

Table 2: Activation Energy (Ea) for Thermal Decomposition of Pure Fluvoxamine Maleate (FLM) researchgate.netnih.gov

| Kinetic Model | Mean Activation Energy (Ea) in kJ/mol |

|---|---|

| Friedman | 348.14 ± 2.7 |

| Flynn–Wall–Ozawa (FWO) | 355.78 ± 2.09 |

| Kissinger–Akahira–Sunose (KAS) | 350.60 ± 2.95 |

Data derived from studies on Fluvoxamine Maleate, providing an indication of the thermal stability of the core molecular structure.

Analytical Characterization and Purity Profiling

Spectroscopic Methods for Structural Elucidation

Spectroscopic analysis is fundamental to confirming the molecular structure of N-Boc Fluvoxamine (B1237835) Acid. Techniques such as NMR, IR, and Mass Spectrometry each provide unique and complementary information about the compound's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of a molecule. rsc.org By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information on the chemical environment, connectivity, and quantity of different types of atoms. mlsu.ac.in

¹H NMR: The proton NMR spectrum of N-Boc Fluvoxamine Acid is expected to show distinct signals corresponding to each unique proton environment. Key expected resonances include a large singlet around 1.4 ppm for the nine equivalent protons of the tert-butyl (Boc) group, multiplets for the aliphatic protons of the pentanoic acid and ethoxy chains, and signals in the aromatic region (typically 7.0-8.0 ppm) for the protons on the trifluoromethyl-substituted phenyl ring. A broad singlet corresponding to the carbamate (B1207046) N-H proton is also anticipated. mlsu.ac.in

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. Characteristic signals would include those for the carbonyl carbons of the carboxylic acid and the Boc-protecting group (typically in the range of 155-175 ppm), carbons of the trifluoromethylphenyl ring, and the aliphatic carbons of the main chain and the Boc group. researchgate.net The carbon of the CF₃ group will also be visible, often as a quartet due to C-F coupling.

¹⁹F NMR: Given the presence of a trifluoromethyl (-CF₃) group, ¹⁹F NMR is a highly specific and sensitive technique for characterization. nih.gov The spectrum is expected to exhibit a single, sharp signal, as all three fluorine atoms are chemically equivalent. Its chemical shift provides confirmation of the electronic environment of the CF₃ group. rsc.org

Table 1: Predicted NMR Chemical Shifts (δ) for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | -C(CH₃)₃ (Boc) | ~1.4 | Singlet |

| ¹H | -CH₂- (Aliphatic Chain) | ~1.6-2.8 | Multiplets |

| ¹H | -OCH₂- | ~3.5-4.2 | Multiplets |

| ¹H | -NH- (Boc) | Variable, broad | Singlet |

| ¹H | Aromatic -CH- | ~7.4-7.8 | Doublets |

| ¹³C | -C(CH₃)₃ (Boc) | ~28 | Singlet |

| ¹³C | -C (CH₃)₃ (Boc) | ~80 | Singlet |

| ¹³C | Aliphatic -CH₂- | ~20-40 | Singlets |

| ¹³C | -OCH₂- | ~60-70 | Singlets |

| ¹³C | Aromatic -CH- | ~125-135 | Singlets |

| ¹³C | Aromatic C-CF₃ | ~130 (q) | Quartet |

| ¹³C | -C F₃ | ~124 (q) | Quartet |

| ¹³C | C=N | ~150-160 | Singlet |

| ¹³C | C=O (Boc) | ~156 | Singlet |

| ¹³C | C=O (Acid) | ~175 | Singlet |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. It is particularly useful for identifying the presence of specific functional groups. The IR spectrum of this compound would display several characteristic absorption bands. A very broad band centered around 3000 cm⁻¹ is indicative of the O-H stretch of the carboxylic acid group, which often overlaps with C-H stretching signals. msu.edulibretexts.org Two distinct carbonyl (C=O) stretching bands are expected: one around 1710 cm⁻¹ for the carboxylic acid and another around 1690 cm⁻¹ for the urethane (B1682113) (Boc-carbamate) group. msu.edu Other key signals include the N-H stretching of the carbamate group (around 3300-3500 cm⁻¹), strong C-F stretching bands (typically 1100-1350 cm⁻¹), and a C=N stretching absorption (around 1640 cm⁻¹). msu.eduresearchgate.net

Table 2: Characteristic IR Absorption Frequencies for this compound

| Frequency Range (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| 3500-3300 | N-H (Carbamate) | Stretch |

| 3300-2500 | O-H (Carboxylic Acid) | Stretch (very broad) |

| ~1710 | C=O (Carboxylic Acid) | Stretch |

| ~1690 | C=O (Carbamate) | Stretch |

| ~1640 | C=N (Oxime) | Stretch |

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio, providing information about the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) measures mass with very high accuracy, allowing for the unambiguous determination of a compound's molecular formula. mdpi.comacs.org For this compound (C₁₉H₂₅F₃N₂O₅), HRMS would be used to confirm the exact mass of the molecular ion, for instance, the protonated molecule [M+H]⁺. nih.govmdpi.com Common fragmentation patterns observed in MS/MS analysis would likely include the loss of the Boc group (a loss of 100 amu) or isobutylene (B52900) (a loss of 56 amu), and decarboxylation (loss of CO₂). nih.gov

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Calculated Mass (Da) | Description |

|---|---|---|---|

| [M+H]⁺ | C₁₉H₂₆F₃N₂O₅⁺ | 435.1792 | Protonated Molecular Ion |

| [M-C₄H₈+H]⁺ | C₁₅H₁₈F₃N₂O₅⁺ | 379.1166 | Loss of isobutylene from Boc group |

Infrared (IR) Spectroscopy

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography separates the components of a mixture for identification and quantification. It is essential for determining the purity of this compound and for quantifying it in various samples.

High-Performance Liquid Chromatography (HPLC) is the predominant technique for assessing the purity of non-volatile pharmaceutical compounds like this compound. nih.govistanbul.edu.tr Method development typically involves reversed-phase chromatography, which separates compounds based on their hydrophobicity.

A common setup would utilize a C18 or C8 stationary phase column. mdpi.com The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. sielc.comnih.gov To ensure good peak shape for the acidic analyte, a modifier like formic acid or phosphoric acid is often added to the mobile phase to suppress the ionization of the carboxylic acid group. researchgate.net Detection is commonly performed using a UV detector, as the phenyl ring and carbonyl groups in the molecule are strong chromophores. istanbul.edu.trsielc.com The method would be validated for linearity, precision, accuracy, and specificity to ensure it is suitable for quantifying this compound and resolving it from any related impurities. istanbul.edu.tr

Table 4: Example HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | Gradient elution, e.g., 30% to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) is a powerful separation technique primarily used for volatile and thermally stable compounds. shimadzu.com Due to its relatively high molecular weight, polarity (from the carboxylic acid and carbamate groups), and potential for thermal degradation, this compound is not well-suited for direct analysis by GC. bre.comunl.edu

However, GC can be applied after a chemical derivatization step. For example, the carboxylic acid could be esterified (e.g., converted to a methyl ester) to increase its volatility and thermal stability. nih.gov This would allow for GC-based quantification or purity testing. More commonly, GC would be used to analyze volatile starting materials or low molecular weight impurities that might be present from the synthesis of this compound. japsonline.com

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Elemental Analysis and Spectrophotometric Quantification

Elemental analysis provides the fundamental percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in this compound. This data is used to confirm the empirical formula and is a key component of the compound's full characterization. The molecular formula for this compound is C₁₉H₂₅F₃N₂O₅. nih.gov

Table 2: Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.011 | 19 | 228.209 | 53.76% |

| Hydrogen | H | 1.008 | 25 | 25.200 | 5.94% |

| Fluorine | F | 18.998 | 3 | 56.994 | 13.43% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 6.60% |

| Oxygen | O | 15.999 | 5 | 79.995 | 18.85% |

| Total | 418.412 | 100.00% |

Spectrophotometric methods, particularly UV-Vis spectroscopy, are used for the quantification of this compound in solution. The presence of the 4-(trifluoromethyl)phenyl aromatic ring results in significant UV absorbance, allowing for concentration determination using the Beer-Lambert law. For the related compound fluvoxamine, detection by spectrometry at 214 nm has been reported.

Isotopic Labeling and its Analytical Implications (e.g., N-Boc Fluvoxamine D3)

Isotopic labeling involves the replacement of one or more atoms of a molecule with their heavier, stable isotopes (e.g., replacing ¹H with ²H or Deuterium (B1214612) 'D'). acs.org This technique is invaluable in analytical chemistry, particularly in quantitative mass spectrometry. acs.orglgcstandards.com

Deuterated analogs of N-Boc Fluvoxamine, such as N-Boc Fluvoxamine D3, are synthesized for use as internal standards in analytical studies. synzeal.compharmaffiliates.com The chemical name for N-Boc Fluvoxamine D3 is tert-butyl (E)-(2-(((5-(methoxy-d3)-1-(4-(trifluoromethyl)phenyl)pentylidene)amino)oxy)ethyl)carbamate. synzeal.com This indicates that the three deuterium atoms are specifically located on the methoxy (B1213986) group at the end of the pentyl chain.

The synthesis of such labeled compounds is a late-stage process, often involving an H-D exchange reaction on the final molecule or using a deuterated starting material. acs.orgtn-sanso.co.jp For N-Boc Fluvoxamine D3, a deuterated methoxy-containing precursor would be used in the synthetic route. Characterization of these deuterated analogs is rigorous, confirming the location and extent of deuterium incorporation, typically using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These standards are supplied with comprehensive characterization data to ensure their suitability for quantitative analysis. synzeal.com

Table 3: Properties of N-Boc Fluvoxamine D3

| Property | Value | Source |

| CAS Number | 1185235-90-8 | synzeal.compharmaffiliates.com |

| Chemical Name | Tert-butyl (E)-(2-(((5-(methoxy-d3)-1-(4-(trifluoromethyl)phenyl)pentylidene)amino)oxy)ethyl)carbamate | synzeal.com |

| Molecular Formula | C₂₀H₂₆D₃F₃N₂O₄ | pharmaffiliates.com |

| Molecular Weight | 421.47 | pharmaffiliates.com |

| Application | Intermediate for Fluvoxamine-d3 preparation; Internal standard for analytical methods. | synzeal.compharmaffiliates.com |

The primary application of deuterated compounds like N-Boc Fluvoxamine D3 is as stable isotope-labeled internal standards (SILS) for quantitative analysis by mass spectrometry (MS), such as LC-MS/MS. acs.orgresearchgate.net

In quantitative bioanalysis, an SILS is added at a known concentration to a biological sample (e.g., plasma) before processing. mdpi.com Because the SILS is chemically identical to the analyte (the non-labeled compound), it experiences the exact same extraction inefficiencies, matrix effects, and ionization suppression or enhancement during the analysis. lgcstandards.com However, due to its higher mass, the mass spectrometer can distinguish it from the analyte. By measuring the ratio of the analyte's signal to the SILS's signal, a highly accurate and precise quantification can be achieved, correcting for variations in sample preparation and instrument response. acs.org Both this compound and its deuterated analogs are designed for use in analytical method development, method validation, and as quality control standards. synzeal.comclearsynth.com

Role As a Synthetic Intermediate in Pharmaceutical Process Chemistry

Application in the Preparation of Fluvoxamine (B1237835) and Deuterated Fluvoxamine Analogs

N-Boc Fluvoxamine Acid is a pivotal precursor in the synthesis of Fluvoxamine. The use of the tert-butoxycarbonyl (Boc) protecting group is a strategic choice in multi-step organic syntheses, as it masks the reactive amine functionality, preventing unwanted side reactions. numberanalytics.comtotal-synthesis.com This protection allows for controlled and specific chemical transformations on other parts of the molecule. The Boc group is favored due to its stability under various reaction conditions and its ease of removal under mild acidic conditions. numberanalytics.comtotal-synthesis.com

In the synthesis of Fluvoxamine, a protected intermediate like this compound is crucial for achieving high purity and yield of the final product. google.comgoogle.com While specific proprietary synthetic routes may vary between manufacturers, a general pathway involves the use of a Boc-protected amine.

Furthermore, this compound is instrumental in the synthesis of deuterated Fluvoxamine analogs, such as N-Boc Fluvoxamine-d3 and Fluvoxamine-d4. istanbul.edu.trpharmaffiliates.compharmaffiliates.comcaymanchem.com These isotopically labeled compounds are indispensable tools in pharmacokinetic studies and as internal standards for quantitative analysis by mass spectrometry. caymanchem.comacs.org The synthesis of these deuterated analogs often starts with a deuterated version of the intermediate, such as N-Boc Fluvoxamine-d3. istanbul.edu.trpharmaffiliates.com

Table 1: Chemical Compound Information

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 1159977-14-6 | C19H25F3N2O5 | 420.41 |

| Fluvoxamine | 54739-18-3 | C15H21F3N2O2 | 318.33 |

| N-Boc Fluvoxamine-d3 | 1185235-90-8 | C20H26D3F3N2O4 | 421.47 |

| Fluvoxamine-d4 Maleate (B1232345) | 1432075-74-5 | C19H21D4F3N2O6 | 438.43 |

Strategic Importance in Active Pharmaceutical Ingredient (API) Manufacturing

The improved purity profile of the crude API reduces the burden on downstream purification processes, which can be a major bottleneck in pharmaceutical manufacturing. By simplifying purification, the use of this intermediate can lead to reduced solvent consumption and waste generation, contributing to a more environmentally friendly and economically viable process. google.comgoogle.com

Utility in Analytical Method Development and Validation for Pharmaceutical Products

This compound plays a crucial role in the development and validation of analytical methods for Fluvoxamine and its formulations. clearsynth.com As a well-characterized chemical entity, it can be used to challenge the specificity of analytical methods, such as High-Performance Liquid Chromatography (HPLC), ensuring that the method can accurately distinguish the API from its precursors and potential impurities. nih.govresearchgate.net

During method validation, this compound can be used to assess various parameters, including:

Specificity: Demonstrating that the analytical method is not affected by the presence of this intermediate. researchgate.net

Linearity: Establishing a linear relationship between the concentration of the analyte and the analytical signal. researchgate.net

Accuracy and Precision: Assessing the closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively. researchgate.net

Table 2: Application of this compound in Analytical Method Validation

| Validation Parameter | Role of this compound |

| Specificity | Used as a potential interferent to demonstrate the method's ability to resolve Fluvoxamine from related substances. |

| Forced Degradation Studies | Can be used as a marker to understand degradation pathways of Fluvoxamine under stress conditions (acid, base, oxidation, heat, light). |

Function as a Reference Standard for Impurity Profiling and Quality Control (QC)

This compound serves as a critical reference standard for impurity profiling and quality control (QC) in the production of Fluvoxamine. clearsynth.com Pharmaceutical regulatory agencies require manufacturers to identify and control impurities in their products to ensure safety and efficacy. chemicea.com As a potential process-related impurity, having a certified reference standard of this compound is essential for its detection and quantification. clearsynth.com

In QC laboratories, this reference standard is used to:

Calibrate analytical instruments.

Prepare standard solutions for the quantification of any residual this compound in the final API.

Verify the performance of the analytical method on a routine basis.

Contributions to Impurity Identification and Quantification in Fluvoxamine Production

The availability of this compound as a reference material is invaluable for the identification and quantification of impurities in Fluvoxamine production batches. chemicea.com During the synthesis of Fluvoxamine, incomplete reactions or side reactions can lead to the presence of residual starting materials or the formation of by-products. chemicea.com

By using this compound as a reference, analytical chemists can:

Develop sensitive analytical methods, such as HPLC with UV or mass spectrometric detection, to detect trace levels of this impurity. nih.govresearchgate.net

Accurately quantify the amount of this compound present in the API, ensuring that it is below the limits specified by pharmacopeias and regulatory bodies. uspnf.com

Investigate the origin of the impurity and optimize the manufacturing process to minimize its formation.

Advanced Topics and Future Research Directions

Green Chemistry Principles Applied to N-Boc Fluvoxamine (B1237835) Acid Synthesis

The synthesis of N-Boc Fluvoxamine Acid is increasingly being scrutinized through the lens of green chemistry, which aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. A key focus is the deprotection of the N-Boc group, a critical step in the synthesis of related amine compounds. Traditional methods for Boc deprotection often involve strong acids, expensive reagents, and harmful solvents, which are environmentally unsustainable. mdpi.com

Recent research has explored more eco-friendly protocols. One promising approach involves the use of water at reflux temperatures for the selective removal of the N-Boc group without the need for additional catalysts. semanticscholar.org This method offers excellent yields and represents a significant advancement over conventional techniques that rely on reagents like trifluoroacetic acid in dichloromethane (B109758) or hydrochloric acid in ethyl acetate. semanticscholar.org The use of water as a solvent is a cornerstone of green chemistry, and its application in this context highlights a move towards safer and more efficient synthetic routes. semanticscholar.org

Another green approach involves the use of deep eutectic solvents (DESs), such as a mixture of choline (B1196258) chloride and p-toluenesulfonic acid, which can act as both the reaction medium and the catalyst for N-Boc deprotection. mdpi.com This method is notable for its simplicity, short reaction times, and high yields, offering a viable and greener alternative to standard procedures. mdpi.com The development of such catalyst-free or recyclable catalyst systems is a major goal in the application of green chemistry principles to the synthesis of this compound and its derivatives.

Chemoenzymatic and Biocatalytic Approaches in Synthesis

Chemoenzymatic and biocatalytic methods are gaining traction as powerful tools for the synthesis of complex molecules like this compound, offering high selectivity and milder reaction conditions compared to traditional chemical synthesis. nih.gov These approaches leverage the catalytic power of enzymes to perform specific chemical transformations.

While specific research on the direct chemoenzymatic synthesis of this compound is still emerging, the principles are well-established in related fields. For instance, alcohol dehydrogenases (ADHs) have been successfully used in the synthesis of enantiopure hydroxy esters and lactones, which are structurally related to intermediates in fluvoxamine synthesis. researchgate.net Enzymes like those from Rhodococcus ruber (ADH-A) and Lactobacillus brevis (LBADH) have demonstrated high conversion and enantiomeric excess in the reduction of keto esters. researchgate.net

Flow Chemistry Applications for Efficient Production

Flow chemistry, or continuous flow processing, is a modern synthetic technique with significant potential to enhance the efficiency, safety, and scalability of this compound production. Unlike traditional batch processing, flow chemistry involves pumping reagents through a network of tubes or microreactors, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time.

The advantages of flow chemistry are particularly relevant for reactions that are difficult to control in batch, such as those involving highly reactive intermediates or exothermic processes. For instance, the synthesis of certain precursors to this compound might involve reactions that are safer and more efficient when conducted in a continuous flow system. researchgate.net The high surface-area-to-volume ratio in flow reactors facilitates rapid heat transfer, minimizing the risk of thermal runaways.

Furthermore, flow chemistry can enable the "telescoping" of multi-step syntheses, where the output of one reactor is directly fed into the next, eliminating the need for intermediate workup and purification steps. This approach can significantly reduce reaction times, solvent usage, and waste generation. While specific examples of the complete flow synthesis of this compound are not yet widely published, the principles of flow chemistry have been applied to similar chemical transformations, demonstrating its feasibility and benefits. researchgate.net The development of a continuous flow process for this compound would represent a major step towards more sustainable and cost-effective manufacturing. researchgate.net

Computational Chemistry and Molecular Modeling Studies of Reactivity and Conformation

Computational chemistry and molecular modeling are invaluable tools for understanding the structure, properties, and reactivity of molecules like this compound at the atomic level. anu.edu.auupc.edu These methods allow researchers to simulate molecular behavior and predict chemical phenomena, providing insights that can guide experimental work. walisongo.ac.id

For this compound, computational studies can be employed to investigate its conformational landscape, identifying the most stable three-dimensional structures the molecule can adopt. upc.edu This is crucial as the conformation of a molecule can significantly influence its reactivity and biological activity. Techniques such as molecular mechanics and quantum mechanics calculations can be used to determine the relative energies of different conformers and the energy barriers between them. upc.eduuoa.gr

Furthermore, computational models can be used to study the mechanism of reactions involved in the synthesis of this compound. For example, density functional theory (DFT) calculations can elucidate the transition states and reaction pathways of the N-Boc deprotection step, helping to rationalize the effectiveness of different catalysts and reaction conditions. walisongo.ac.id By understanding the electronic structure and reactivity of this compound and its intermediates, researchers can design more efficient and selective synthetic routes. anu.edu.au These computational approaches, when used in conjunction with experimental data, can accelerate the development of new and improved methods for the synthesis and application of this important chemical compound.

Q & A

What are the common synthetic routes for N-Boc Fluvoxamine Acid, and how do reaction conditions influence yield and purity?

Level: Basic

Answer: this compound is typically synthesized via Boc (tert-butoxycarbonyl) protection of the amine group in fluvoxamine precursors. Key steps include coupling reactions with activated esters (e.g., dicyclohexylcarbodiimide-mediated) and deprotection under acidic conditions (e.g., trifluoroacetic acid) . Reaction optimization involves adjusting solvent polarity (e.g., dichloromethane vs. THF), temperature (0–25°C), and catalyst loading. For example, sterically hindered esters in α-nitro acid derivatives improve diastereoselectivity in imine additions . Yield and purity are validated via HPLC and mass spectrometry, with yields ranging from 60–85% under optimized conditions .

Which analytical techniques are critical for characterizing this compound, and how do they validate structural integrity?

Level: Basic

Answer: Structural validation requires a combination of:

- 1H/13C-NMR : Confirms proton environments and carbon frameworks, with Boc-group signals (~1.4 ppm for tert-butyl) as key markers .

- HRMS (ESI) : Verifies molecular ion peaks (e.g., [M+H]+) with <2 ppm mass accuracy .

- Elemental Analysis (CHN) : Ensures stoichiometric carbon, hydrogen, and nitrogen content (±0.3% tolerance) .

Discrepancies in spectral data may indicate incomplete Boc protection or side reactions, necessitating repurification via column chromatography .

How can enantioselective synthesis of this compound be optimized using organocatalysts?

Level: Advanced

Answer: Enantioselectivity is achieved via chiral Brønsted acid/base catalysts. For example, C2-symmetric ligands paired with sterically hindered α-nitro esters induce anti-diastereoselectivity (>90% ee) in N-Boc imine additions . Key variables include:

- Catalyst Design : Bifunctional catalysts with hydrogen-bond donors (e.g., thioureas) stabilize transition states.

- Solvent Effects : Non-polar solvents (toluene) enhance stereochemical control versus polar aprotic solvents .

Mechanistic studies (DFT calculations) can model transition states to refine catalyst-substrate interactions .

What strategies resolve discrepancies in reported diastereoselectivity during this compound synthesis?

Level: Advanced

Answer: Contradictory diastereoselectivity outcomes often stem from:

- Substrate Steric Effects : Bulky esters (e.g., trityl) favor anti-selectivity, while smaller groups (methyl) yield syn-products .

- Catalyst Loading : Sub-stoichiometric catalyst amounts (5–10 mol%) may reduce stereochemical bias due to incomplete transition-state organization.

Systematic screening via DoE (Design of Experiments) identifies critical factors (temperature, solvent, catalyst) and interactions . Meta-analyses of published protocols can contextualize outlier results .

What in vitro models are appropriate for studying the bioactivity of this compound derivatives?

Level: Advanced

Answer: Pharmacological testing employs:

- Serotonin Transporter (SERT) Assays : Radioligand binding (3H-paroxetine) quantifies SSRI activity .

- Cellular Uptake Studies : HEK-293 cells expressing SERT measure inhibition potency (IC50) .

Dose-response curves require normalization to controls (e.g., fluoxetine) and statistical validation (ANOVA, p<0.05) .

How should experiments be designed to ensure reproducibility in synthesizing this compound?

Level: Basic

Answer: Reproducibility hinges on:

- Detailed Protocols : Documenting reaction times, temperatures, and purification steps (e.g., gradient elution in HPLC) .

- Batch Replication : Synthesizing ≥3 independent batches to assess variability (<5% yield deviation).

- Cross-Lab Validation : Sharing samples with collaborator labs for spectral replication (NMR, HRMS) .

What role does this compound play in developing serotonin reuptake inhibitors?

Level: Basic

Answer: As a key intermediate, the Boc group protects the amine during fluvoxamine synthesis, preventing undesired side reactions. Post-deprotection yields the active SSRI moiety. Medicinal chemistry considerations include:

- Bioisosteric Replacement : Azetidine rings (vs. piperidine) modulate metabolic stability .

- SAR Studies : Modifying the Boc group’s steric profile alters SERT binding affinity .

How can computational chemistry predict this compound’s reactivity in novel reactions?

Level: Advanced

Answer: DFT (Density Functional Theory) models simulate transition states to predict regioselectivity and activation energies. For example:

- NBO Analysis : Identifies charge distribution in imine-addition intermediates .

- Molecular Dynamics : Simulates solvent-catalyst interactions to optimize reaction media .

Validation requires correlation with experimental outcomes (e.g., %ee vs. predicted ΔΔG‡) .

What safety protocols are essential when handling this compound?

Level: Basic

Answer: Key protocols include:

- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods during reactions involving volatile acids (TFA) .

- Waste Disposal : Neutralize acidic waste before disposal per institutional guidelines .

How to formulate a research question on this compound’s structure-activity relationships using the FINER criteria?

Level: Advanced

Answer: Apply the FINER framework:

- Feasible : "Can Boc-group modifications improve metabolic stability without compromising SERT affinity?" (Requires synthetic and in vitro testing) .

- Novel : Focus on understudied substituents (e.g., cyclopropyl Boc analogs).

- Ethical : Exclude in vivo testing until in vitro safety (e.g., cytotoxicity assays) is confirmed .

- Relevant : Align with SSRI development goals (reduced side effects) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.